molecular formula C14H18N2O2 B3044448 4H-3,1-Benzoxazin-4-one, 2-(butylamino)-5-ethyl- CAS No. 100075-74-9

4H-3,1-Benzoxazin-4-one, 2-(butylamino)-5-ethyl-

Cat. No.: B3044448
CAS No.: 100075-74-9
M. Wt: 246.3 g/mol
InChI Key: UGHLTSKWAQQNOO-UHFFFAOYSA-N
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Description

4H-3,1-Benzoxazin-4-one, 2-(butylamino)-5-ethyl- is a useful research compound. Its molecular formula is C14H18N2O2 and its molecular weight is 246.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-3,1-Benzoxazin-4-one, 2-(butylamino)-5-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-3,1-Benzoxazin-4-one, 2-(butylamino)-5-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

100075-74-9

Molecular Formula

C14H18N2O2

Molecular Weight

246.3 g/mol

IUPAC Name

2-(butylamino)-5-ethyl-3,1-benzoxazin-4-one

InChI

InChI=1S/C14H18N2O2/c1-3-5-9-15-14-16-11-8-6-7-10(4-2)12(11)13(17)18-14/h6-8H,3-5,9H2,1-2H3,(H,15,16)

InChI Key

UGHLTSKWAQQNOO-UHFFFAOYSA-N

SMILES

CCCCNC1=NC2=CC=CC(=C2C(=O)O1)CC

Canonical SMILES

CCCCNC1=NC2=CC=CC(=C2C(=O)O1)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A standard solution of n-butylamine was prepared by adding 0.5 ml of n-butylamine to a 10 ml volumetric flask containing 10 ml dry methylene chloride. The n-butylamine solution (0.85 ml) was then added to 2-(1-benzotriazolyl)-5-ethyl-4H-3,1-benzoxazin-4-one (150 mg), prepared as described in Preparation VII above, in 21 mg of dry methylene chloride, and the mixture was stirred for 20 minutes. Analysis by TLC (20% ethyl acetate in toluene) indicated that the reaction was complete. The methylene chloride was then removed under reduced pressure and the remaining residue chromatographed over silica gel (10% ethyl acetate in toluene, flash column chromatography). All product fractions were combined and evaporated to give a solid that was recrystallized from pentane, yielding 40 mg of 2-n-butylamino-5-ethyl-4H-3,1-benzoxazin-4-one, m.p. 136°-137° C., IR, 330, 1725-1740 (broad), 1635, 1590, 1570 cm-1); 'H NMR(delta CDCl3): 1.0 (t, 3H, CH 3); 1.3 (t, 3H, CH3); 1.5 (m, 4H, CH2CH2); 3.2 (q, 2H, PhCH2); 3.4 (q, 2H, CH2NH); 4.8 (broad, s, 1H, NH); 6.9-7.6 (m, 3H, ArH).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step Two
Name
2-(1-benzotriazolyl)-5-ethyl-4H-3,1-benzoxazin-4-one
Quantity
150 mg
Type
reactant
Reaction Step Two
[Compound]
Name
VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
21 mg
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

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